molecular formula C12H15F2N B1602801 4-(2,4-Difluorobenzyl)piperidine CAS No. 203860-02-0

4-(2,4-Difluorobenzyl)piperidine

Cat. No. B1602801
M. Wt: 211.25 g/mol
InChI Key: VXQMAHFHVBQZHC-UHFFFAOYSA-N
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Description

“4-(2,4-Difluorobenzyl)piperidine” is a chemical compound that has potential applications in various fields of research and industry. It is a derivative of piperidine, a six-membered ring with five methylene groups (-CH2-) and one amine group (-NH-) .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives has been widespread . An efficient, formal [4 + 2] synthesis of synthetically valuable piperidin-4-ones from secondary amines in two steps has been achieved via a key gold catalysis without the purification of tertiary amine intermediates .


Molecular Structure Analysis

The molecular structure of “4-(2,4-Difluorobenzyl)piperidine” can be represented by the InChI code: 1S/C12H15F2NO.ClH/c13-10-2-1-9 (12 (14)7-10)8-16-11-3-5-15-6-4-11;/h1-2,7,11,15H,3-6,8H2;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,4-Difluorobenzyl)piperidine” include a molecular weight of 263.71 . More specific properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

PET Imaging of NR2B NMDA Receptors

One significant application is in the development of PET radioligands for imaging NR2B subunit-containing NMDA receptors. A study synthesized specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety, aiming to develop tools for neuroimaging. Although the radioligands demonstrated high accumulation in bone and cartilage, suggesting radiodefluorination, this work highlights the potential of such compounds in neuroscience research (Labas et al., 2011).

Silicon Analogues for σ Receptors

In another study, silicon analogues of high-affinity, selective σ ligands of the spiro[indane-1,4‘-piperidine] type were synthesized, illustrating the role of 4-(2,4-Difluorobenzyl)piperidine derivatives in developing central nervous system (CNS) receptor ligands. These compounds were evaluated for their affinities to various CNS receptors, contributing to our understanding of σ receptor pharmacology (Tacke et al., 2003).

Histone Deacetylase Inhibitors

Derivatives of 4-(2,4-Difluorobenzyl)piperidine have also been explored as histone deacetylase (HDAC) inhibitors for cancer treatment. A series of spiro[chromane-2,4′-piperidine] derivatives, based on a benzyl spirocycle lead, showed promise as novel HDAC inhibitors with improved in vivo activity. This research contributes to the development of new cancer therapies (Thaler et al., 2012).

Corrosion Inhibition

The compound and its derivatives have been examined for corrosion inhibition properties on iron. A study investigated the adsorption and corrosion inhibition of piperidine derivatives, utilizing quantum chemical calculations and molecular dynamics simulations. This research provides insights into the practical applications of such compounds in materials science and engineering (Kaya et al., 2016).

Synthesis and Structural Studies

Research has also focused on the synthesis and structural determination of related compounds. For example, analogs of 4-(2,4-Difluorobenzyl)piperidine have been synthesized and characterized, contributing to the chemical understanding of this class of compounds and their potential applications in various scientific fields (Lagisetty et al., 2009).

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

4-[(2,4-difluorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-11-2-1-10(12(14)8-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQMAHFHVBQZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594915
Record name 4-[(2,4-Difluorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Difluorobenzyl)piperidine

CAS RN

203860-02-0
Record name 4-[(2,4-Difluorophenyl)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203860-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,4-Difluorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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